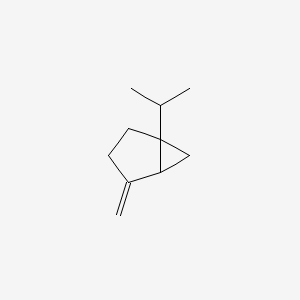![molecular formula C23H29N3O2S B10790322 N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine](/img/structure/B10790322.png)
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine is a complex organic compound that features a benzothiazole moiety and a substituted cyclohexane diamine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate phenyl derivatives. The reaction conditions often include the use of coupling agents and catalysts to facilitate the formation of the desired product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid derivatives under controlled conditions to yield the intermediate compounds, which are then further reacted with suitable reagents to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the benzothiazole or cyclohexane rings .
Scientific Research Applications
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine is unique due to its specific substitution pattern on the benzothiazole and cyclohexane rings, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C23H29N3O2S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
1-N-(1,3-benzothiazol-2-ylmethyl)-4-N-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C23H29N3O2S/c1-3-28-21-14-18(12-13-20(21)27-2)25-17-10-8-16(9-11-17)24-15-23-26-19-6-4-5-7-22(19)29-23/h4-7,12-14,16-17,24-25H,3,8-11,15H2,1-2H3 |
InChI Key |
IEFUXYCUDWQTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC2CCC(CC2)NCC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide](/img/structure/B10790249.png)

![2-(1-(4-Chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B10790252.png)
![2-(1-(3,5-Diethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxamide](/img/structure/B10790256.png)
![N-(2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B10790258.png)
![N-(1-(4-amino-3,5-diethoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790267.png)
![N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790268.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate](/img/structure/B10790280.png)
![N-(1-(3-ethoxy-4-methylbenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790285.png)
![N-(1-(3,5-diethoxy-4-fluorobenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790287.png)
![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10790289.png)
![N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790302.png)
![N-(1-(3-isobutoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790303.png)
![5-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790307.png)
